molecular formula C19H13ClFN5O3S2 B2631652 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide CAS No. 851860-49-6

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide

Cat. No.: B2631652
CAS No.: 851860-49-6
M. Wt: 477.91
InChI Key: WEDMQIJQTHKUBI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a benzo[d]thiazol-2-ylamino group, a 1,3,4-oxadiazol-2-yl group, and a benzamide group. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the bonds between them. Techniques such as NMR (Nuclear Magnetic Resonance), HR-MS (High Resolution Mass Spectrometry), and FT-IR (Fourier Transform Infrared Spectroscopy) are commonly used to analyze the structure .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques Various synthesis techniques are employed to create derivatives of the compound with potential chemical and pharmacological significance. For example, derivatives of 2-methylbenzimidazole containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle were synthesized from 2-methylbenzimidazole in reactions with appropriate N-aryl-2-chloroacetamides, indicating a method for constructing complex molecules that include the chemical structure of interest (Tien et al., 2016). Similarly, the synthesis of fluorobenzamides containing thiazole and thiazolidine was achieved through condensation and Knoevenagel condensation, demonstrating the compound's versatility in chemical reactions (Desai et al., 2013).

Chemical Analysis and Characterization The structural elucidation of these complex molecules often involves a range of spectroscopic and spectrometric techniques, such as IR, 1H NMR, 13C NMR, 19F NMR spectroscopy, and mass spectrometry. These techniques confirm the presence of various functional groups and the overall structure of the synthesized molecules, providing a detailed understanding of their chemical nature and potential reactivity (Desai et al., 2013).

Biological Activity and Applications

Antimicrobial Activity The compound and its derivatives have shown significant antimicrobial properties. For instance, the synthesized derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycle demonstrated antimicrobial activity against bacteria, mold, and yeast, indicating potential for use in treating infections or as preservatives in various applications (Tien et al., 2016).

Anticancer Activity Derivatives of the compound have also been investigated for their anticancer properties. Some studies have shown that these derivatives exhibit moderate to excellent anticancer activity against various cancer cell lines, suggesting potential therapeutic applications in oncology (Ravinaik et al., 2021).

Mechanism of Action

Future Directions

Future research could involve further exploration of the biological activity of this compound, potentially through in vitro and in vivo studies. Additionally, modifications to the molecular structure could be explored to optimize its properties .

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN5O3S2/c20-10-4-3-5-11(21)16(10)17(28)22-8-15-25-26-19(29-15)30-9-14(27)24-18-23-12-6-1-2-7-13(12)31-18/h1-7H,8-9H2,(H,22,28)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDMQIJQTHKUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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